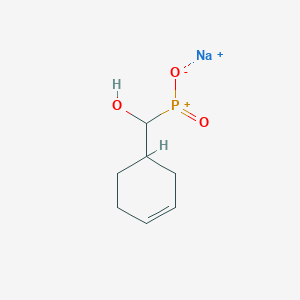

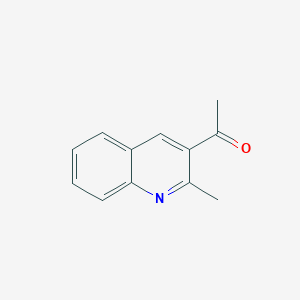

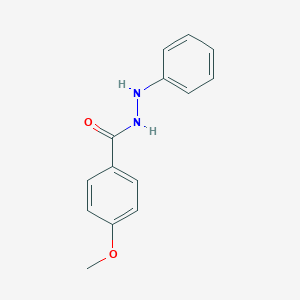

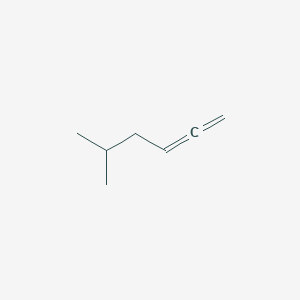

![molecular formula C10H12N2O3 B084572 3-[(苯胺甲酰)氨基]丙酸 CAS No. 10250-66-5](/img/structure/B84572.png)

3-[(苯胺甲酰)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-[(Anilinocarbonyl)amino]propanoic acid and its derivatives involves several methods, including the dithiocarbamate method for preparing related compounds such as 3-(aminothiocarbonylthio)propanoic acids, which serve as intermediates in the synthesis of biologically active molecules. This method highlights the flexibility in the synthetic approach towards compounds related to 3-[(Anilinocarbonyl)amino]propanoic acid, allowing for efficient synthesis under various conditions (Orlinskii, 1996).

Molecular Structure Analysis

Detailed molecular structure analysis, including Density Functional Theory (DFT) studies, provides insights into the zwitterionic forms of similar amino acid derivatives. These analyses help in understanding the vibrational and electronic structures, which are crucial for determining the reactivity and interaction capabilities of the compound (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

3-[(Anilinocarbonyl)amino]propanoic acid participates in various chemical reactions, including three-component reactions that afford specific anilides and pyrrolidines, indicating its versatility in forming complex molecules. Such reactions are pivotal for the synthesis of compounds with potential biological activity (Wang et al., 2020).

Physical Properties Analysis

The study of physical properties, including polymorphism and hydrogen bonding, reveals the compound's structural versatility. Polymorphism studies, for instance, highlight how different conditions can lead to various structural forms, affecting the compound's physical state and solubility (Podjed & Modec, 2022).

Chemical Properties Analysis

Exploring the chemical properties of 3-[(Anilinocarbonyl)amino]propanoic acid, such as reactivity with primary aromatic amines, offers insights into its potential applications in synthetic chemistry. These studies help in understanding the mechanisms underlying its reactions and the formation of products with specific structural features (Sosnovskikh, Moshkin, & Kodess, 2009).

科学研究应用

抗氧化和药理潜力

酚酸,尤其是与3-[(苯胺甲酰)氨基]丙酸共享结构基序的绿原酸(CGA),已被广泛研究其抗氧化、抗菌、肝保护、心脏保护、抗炎和神经保护等性质。CGA调节脂质和葡萄糖代谢的能力为治疗肥胖和糖尿病等代谢性疾病提供了潜力 (Naveed et al., 2018)。

在食品调味中的作用

从类似于3-[(苯胺甲酰)氨基]丙酸的氨基酸衍生的支链醛对各种食品产品的风味至关重要。它们的形成和降解途径对于增强食品的感官属性至关重要,为食品科学和技术中的应用研究提供了一个领域 (Smit, Engels, & Smit, 2009)。

羧酸对生物催化剂的抑制

羧酸对微生物发酵过程的影响,尤其是对大肠杆菌和酿酒酵母等微生物的抑制作用,对于优化生物燃料和化学品的生产至关重要。这项研究直接影响着为工业生物技术应用开发更强大的微生物菌株 (Jarboe, Royce, & Liu, 2013)。

高级聚合物应用

对聚(氨基酸)在生物医学应用中的探索,重点关注它们作为基因和药物传递载体的用途,展示了基于氨基酸的聚合物的多功能性。这些材料的生物相容性和生物降解性使它们适用于许多医疗和制药应用,为创新的医疗保健解决方案开辟了道路 (Thompson & Scholz, 2021)。

合成和结构特性

通过氯醛与取代苯胺反应合成新化合物,并导致一系列取代的2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮,展示了结构复杂分子的化学多样性和潜在应用于制药研究 (Issac & Tierney, 1996)。

属性

IUPAC Name |

3-(phenylcarbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVODFJSPSNFKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293093 |

Source

|

| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Anilinocarbonyl)amino]propanoic acid | |

CAS RN |

10250-66-5 |

Source

|

| Record name | 10250-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(anilinocarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。